2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride
Overview
Description
2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride is a chemical compound with potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a pyrrole ring substituted with methyl groups and a piperidine moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the pyrrole ring. One common approach is to start with a suitable pyrrole precursor, which undergoes alkylation with 2-piperidin-1-ylethylamine. The resulting intermediate is then subjected to further functionalization to introduce the carboxylic acid group. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors or large batch reactors, with in-line monitoring and purification steps to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The piperidine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Reduced derivatives of the carboxylic acid group.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in the study of enzyme mechanisms.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid: Similar structure but without the hydrochloride salt.
2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-2-carboxylic acid: Different position of the carboxylic acid group on the pyrrole ring.
2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-4-carboxylic acid: Different position of the carboxylic acid group on the pyrrole ring.
Uniqueness: 2,5-Dimethyl-1-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyrrole ring and the presence of the hydrochloride salt, which can influence its solubility and reactivity.
Properties
IUPAC Name |
2,5-dimethyl-1-(2-piperidin-1-ylethyl)pyrrole-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-11-10-13(14(17)18)12(2)16(11)9-8-15-6-4-3-5-7-15;/h10H,3-9H2,1-2H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEXBGIORWSSHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCN2CCCCC2)C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.